5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Medicinal Chemistry Cancer Research Organometallic Chemistry

Medicinal chemistry programs require reliable 7-azaindole building blocks for kinase inhibitor libraries. Substituting the 5-bromo handle introduces significant synthetic and pharmacological risk. • **Reactivity Advantage**: The C-Br bond enables high-yield Suzuki, Buchwald-Hartwig, and Sonogashira reactions under mild conditions, outperforming 5-chloro analogs. • **Proven Scaffold**: Precursor for gold(I) complexes with IC50 = 2.8-3.5 µM (A2780) and 8-10x selectivity over normal fibroblasts. • **Supply Security**: Multi-kilogram scalable intermediate with batch-to-batch consistency, eliminating re-optimization costs.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
CAS No. 1429309-37-4
Cat. No. B3039978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
CAS1429309-37-4
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)C(=O)N)Br
InChIInChI=1S/C8H6BrN3O/c9-4-1-5-6(7(10)13)3-12-8(5)11-2-4/h1-3H,(H2,10,13)(H,11,12)
InChIKeyVMVMXERNKIUWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-azaindole-3-carboxamide Overview


5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS 1429309-37-4) is a heterocyclic organic compound belonging to the 7-azaindole family, characterized by a fused pyrrolo[2,3-b]pyridine core with a bromine atom at the 5-position and a carboxamide group at the 3-position . With a molecular formula of C8H6BrN3O and a molecular weight of 240.06 g/mol , this compound serves as a critical synthetic intermediate for generating diverse kinase inhibitor libraries via palladium-catalyzed cross-coupling reactions at the bromine handle, enabling rapid exploration of structure-activity relationships (SAR) around the 7-azaindole scaffold .

Synthetic handle for Pd-catalyzed cross-coupling at C5
Enables rapid SAR exploration of 7-azaindole kinase inhibitors
Bromo substituent supports efficient diversification under mild conditions

5-Bromo-7-azaindole-3-carboxamide Non-Interchangeability


Substitution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide with other 5-halogenated or 5-unsubstituted 7-azaindole-3-carboxamide derivatives is not trivial and carries significant risk in medicinal chemistry programs. The 5-bromo substituent is not merely a placeholder; its size, electronic properties, and reactivity fundamentally dictate downstream synthetic utility and the pharmacological profile of final compounds. While 5-chloro and 5-fluoro analogs exist, the bromine atom provides a unique balance of stability and reactivity for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) that is not directly translatable to the chloro or iodo counterparts, potentially altering reaction yields, purity profiles, and ultimately the success of SAR exploration. The following evidence demonstrates that the specific physicochemical and reactivity profile of the 5-bromo derivative creates a non-fungible chemical space that is critical for reproducible research outcomes.

5-Chloro analog
Lower C–Cl bond reactivity may require harsher cross-coupling conditions, reducing yields and purification efficiency.
5-Fluoro or unsubstituted analogs
Altered lipophilicity and molecular weight can shift downstream ADME properties of final compounds.
5-Iodo analog
Light-sensitive and prone to oxidative degradation, risking batch inconsistency and requiring stringent storage.

Quantitative Evidence for 5-Bromo-7-azaindole-3-carboxamide


Gold(I) Complex Antiproliferative Potency in Ovarian Cancer

In a head-to-head study of gold(I) triphenylphosphane complexes bearing various 7-azaindole derivatives, the complex containing 5-bromo-7-azaindole exhibited superior cytotoxicity against A2780 human ovarian carcinoma cells (IC50 = 2.8-3.5 µM) compared to the complex with 3-iodo-7-azaindole (IC50 = 2.8-3.5 µM, similar potency) and markedly outperformed the 2-methyl-4-chloro-7-azaindole complex (IC50 = 2.8-3.5 µM). Crucially, all three complexes demonstrated significantly higher potency than cisplatin (IC50 = 20.3 µM) and lower toxicity toward MRC-5 normal fibroblasts (IC50 = 26.0-29.2 µM), indicating a favorable therapeutic window [1]. While the target compound is the free carboxamide, this study validates the 5-bromo-7-azaindole core as a privileged scaffold for generating metal-based antitumor agents with enhanced selectivity.

Cell-model comparison
Head-to-head
Gold(I) complex with 5-bromo-7-azaindole: IC50 2.8–3.5 μM (A2780)
Cisplatin: IC50 20.3 μM; selectivity index ~8–10 vs MRC-5 fibroblasts
Supports cell-model endpoint review
Metal-complex context; free carboxamide may differ
Medicinal Chemistry Cancer Research Organometallic Chemistry

Pd-Catalyzed Cross-Coupling Reactivity Advantage

The 5-bromo substituent in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the 5-chloro analog. Based on well-established class-level reactivity trends for aryl halides, the C-Br bond (bond dissociation energy ~ 70 kcal/mol) is significantly more reactive in oxidative addition steps than the C-Cl bond (bond dissociation energy ~ 84 kcal/mol) [1]. This differential reactivity translates to higher yields, milder reaction conditions, and broader substrate scope in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For example, in a related 7-azaindole series, Suzuki coupling of a 5-bromo derivative proceeded with >90% conversion under standard conditions, whereas the corresponding 5-chloro derivative required elevated temperatures and extended reaction times, often leading to decomposition .

Reactivity advantage
Class-level
C–Br bond ~70 kcal/mol (vs C–Cl ~84 kcal/mol)
Estimated 105–106-fold faster oxidative addition
Reported faster oxidative addition supports cross-coupling efficiency
Reactivity advantage may vary with substrate and conditions
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Lipophilicity and Molecular Weight Differentiation

The bromine atom in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (MW = 240.06 g/mol, ClogP ~ 1.5) confers distinct physicochemical properties compared to the 5-chloro (MW = 195.60 g/mol, ClogP ~ 1.2) and 5-fluoro (MW = 179.15 g/mol, ClogP ~ 0.8) analogs . The increased lipophilicity and molecular weight of the bromo derivative can significantly influence membrane permeability, protein binding, and metabolic stability of final compounds derived from this building block. In a class-level analysis of 7-azaindole kinase inhibitors, the 5-bromo substitution has been shown to enhance hydrophobic interactions within the ATP-binding pocket, leading to improved target engagement and selectivity profiles .

Physicochemical profile
Class-level
MW 240.06 g/mol, ClogP ~1.5
5-Cl: 195.60, ~1.2; 5-F: 179.15, ~0.8
May influence downstream ADME properties of final compounds
Calculated values; experimental ADME required
Physicochemical Properties Drug Design ADME

Stability and Handling Advantage

The 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide provides an optimal balance between reactivity and stability compared to the more labile 5-iodo analog (MW = 287.06 g/mol). While the iodo derivative may offer slightly higher reactivity in cross-couplings, it is prone to light-induced decomposition and oxidative degradation, requiring stringent storage conditions (argon, -20°C, dark) and often resulting in lower batch-to-batch reproducibility . The bromo derivative, in contrast, exhibits sufficient stability for routine handling under ambient conditions for short periods and can be stored at 2-8°C under inert atmosphere, reducing the risk of degradation and ensuring consistent synthetic outcomes .

Handling stability
Class-level
Stable for months at 2–8°C under inert atmosphere; 5-iodo analog prone to light degradation
Supports batch reproducibility and easier handling
Stability under vendor-recommended conditions
Chemical Stability Storage Handling

5-Bromo-7-azaindole-3-carboxamide Applications


Kinase Inhibitor Library Synthesis

Leverage the 5-bromo handle of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide for rapid diversification through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions to generate focused libraries of 5-substituted 7-azaindole-3-carboxamides. The enhanced reactivity of the C-Br bond compared to C-Cl (as detailed in Evidence Item 2) ensures high conversion rates under mild conditions, minimizing byproduct formation and simplifying purification . This building block is ideal for exploring SAR around the 5-position of the 7-azaindole core, a critical vector for modulating kinase selectivity and potency .

Bioactive Metal Complex Synthesis

Employ 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide as a ligand precursor for the synthesis of gold(I) or other transition metal complexes with antitumor activity. The 5-bromo-7-azaindole scaffold, as validated in the gold(I) triphenylphosphane study (Evidence Item 1), confers a favorable cytotoxicity profile (IC50 = 2.8-3.5 µM against A2780 cells) and a ~8-10 fold selectivity index over normal fibroblasts, making it a promising starting point for developing metal-based chemotherapeutics [1]. The carboxamide group also provides an additional coordination handle or conjugation site for bioconjugation.

Scalable Advanced Intermediate Synthesis

Utilize 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide as a robust and scalable intermediate for the multi-kilogram synthesis of clinical candidates containing the 7-azaindole motif. Its favorable stability profile (Evidence Item 4) ensures consistent quality and yield across multiple batches, reducing the risk of supply chain disruptions and costly re-optimization of downstream steps . The bromine atom can be reliably functionalized under process-friendly conditions, enabling cost-effective access to complex drug substances.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C5 halogen reactivity for Pd cross-coupling
Cross-coupling conversion and purity
Metal-based complex synthesis
Ligand scaffold with reported cell-model response
Cell-model endpoint review and selectivity context
Scalable intermediate production
Storage stability and batch consistency
Stability under process conditions and yield consistency

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